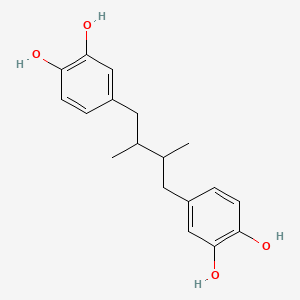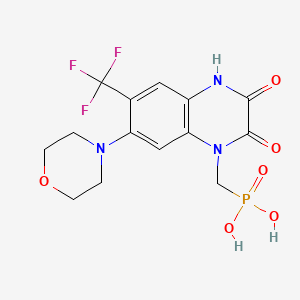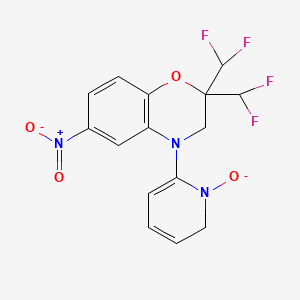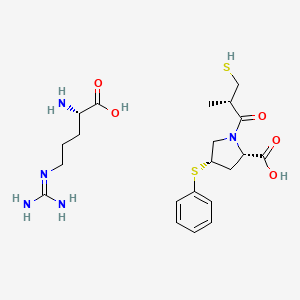
Nordihydroguaiaretic acid
説明
Nordihydroguaiaretic acid (NDGA) is a phenolic lignan found in the creosote bush. It exhibits antioxidative, antiviral, anti-angiogenic, anti-metastatic, anti-inflammatory, anti-hyperlipidemic, anti-osteoporotic, anti-aging, neuromodulatory, anti-parasitic, antifungal, and anticancer chemotherapeutic activities .
Synthesis Analysis
NDGA is a plant lignan obtained from the creosote bush. There has been an increase in the chemical synthesis of NDGA derivatives for therapeutic applications. An analog of NDGA, Acetyl NDGA (Ac-NDGA), has been synthesized and formulated as a nanostructured complex with Polycaprolactone/Polyethylene glycol polymer matrices .Molecular Structure Analysis
NDGA has two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . The structure and stereochemistry of NDGA have been confirmed by the single-crystal X-ray analysis of a heavy-atom derivative .Chemical Reactions Analysis
NDGA presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . It also has profound effects on the secretory pathway, reflected in its ability to block production of leukotriene B4, degranulation, phagocytosis, and the respiratory burst by exerting effects on the mitochondria and nonspecifically inhibiting NADPH oxidase and protein kinase C .Physical And Chemical Properties Analysis
NDGA is a phenolic lignan obtained from Larrea tridentata, the creosote bush found in Mexico and USA deserts . It accounts for approximately 10% of the leaves’ dry weight of L. tridentata and 80% of all flavonoids and lignans that are found in the resin of this plant .科学的研究の応用
Cancer Treatment
NDGA has shown potential in the treatment of various cancers. Research indicates that it can inhibit the growth of cancer cells and may enhance the effectiveness of chemotherapy drugs .
Diabetes Management
Studies suggest that NDGA may play a role in managing diabetes by affecting insulin signaling and glucose metabolism, which could help in controlling blood sugar levels .
Anti-Inflammatory Properties
NDGA is known to selectively inhibit arachidonic acid 5-lipoxygenase activity, leading to reduced synthesis of leukotrienes and prostaglandins, which are mediators of inflammation .
Antiviral Activity
NDGA has been evaluated for its antiviral activity against viruses like SARS-CoV-2, showing promise as a potential therapeutic agent in viral infections .
Antioxidant Effects
As a potent scavenger of various reactive oxygen species, NDGA exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Bacterial Infections
Research on NDGA and its derivatives suggests potential applications in treating bacterial infections due to its antimicrobial properties .
作用機序
Target of Action
Nordihydroguaiaretic acid (NDGA) is a phenolic lignan obtained from Larrea tridentata, a plant found in the deserts of Mexico and the USA . NDGA’s primary targets include lipoxygenases (LOXs) and the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . LOXs are enzymes that play a crucial role in the metabolism of fatty acids, while NRF2 is a transcription factor that regulates the expression of antioxidant proteins .
Mode of Action
NDGA exerts its therapeutic action through several mechanisms. It has a potent antioxidant activity due to its ability to scavenge oxygen free radicals . NDGA inhibits LOXs, which leads to a reduction in the synthesis of leukotrienes and prostaglandins, thus reducing inflammatory pathways . It also activates signaling pathways that impinge on NRF2 . Furthermore, NDGA has been found to inhibit the epigenetic regulator p300, which is known to suppress autophagy .
Biochemical Pathways
NDGA affects several biochemical pathways. Its antioxidant activity helps decrease the pro-oxidant effects of inflammation . By inhibiting LOXs, NDGA reduces lipid hydroperoxides that trigger oxidative stress . The activation of NRF2 leads to the expression of a network of enzymes involved in phase I, II, and III biotransformation reactions, antioxidant metabolism, lipid and iron catabolism, and autophagy .
Pharmacokinetics
The pharmacokinetics of NDGA involve its interaction with serum albumins. NDGA binds to human and bovine serum albumins, which can influence its distribution and elimination . .
Result of Action
NDGA has been used in traditional medicine for the treatment of numerous diseases such as cancer, renal, cardiovascular, immunological, and neurological disorders, and even aging . It has shown lifespan-increasing effects in certain organisms . Its prolonged consumption can lead to liver damage and kidney dysfunction .
Action Environment
The action of NDGA can be influenced by environmental factors. For instance, its antioxidant activity can be more beneficial in environments with high oxidative stress . The oxidation of the catechols in ndga to the corresponding quinones may elicit alterations in proteins and dna that raise safety concerns . Therefore, the action, efficacy, and stability of NDGA can be influenced by the physiological environment and the presence of other compounds.
Safety and Hazards
特性
IUPAC Name |
4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022437 | |
| Record name | Nordihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Nordihydroguaiaretic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nordihydroguaiaretic acid | |
CAS RN |
500-38-9 | |
| Record name | Nordihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nordihydroguaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORDIHYDROGUAIARETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nordihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(2,3-dimethyltetramethylene)dipyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)




![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)
![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

